pKa Modulation at the Pyrrolidine Nitrogen: 2‑Cyclopropyl vs. Unsubstituted Pyrrolidine
The conjugate acid of (S)-2‑cyclopropylpyrrolidine exhibits a predicted aqueous pKa of 10.93 ± 0.10, which is 0.34 log units lower than the pKa of 11.27 reported for unsubstituted pyrrolidine [1]. This decrease reflects the electron‑withdrawing inductive effect of the cyclopropyl ring when positioned α to the nitrogen. In practice, the lower basicity shifts the protonation equilibrium and can alter both the rate of N‑functionalisation reactions and the compound’s behaviour in liquid‑liquid extraction.
| Evidence Dimension | pKa of conjugate acid (aqueous, 25 °C) |
|---|---|
| Target Compound Data | 10.93 ± 0.10 (predicted, (S)-2‑cyclopropylpyrrolidine free base) |
| Comparator Or Baseline | Pyrrolidine – pKa 11.27 (literature experimental value) |
| Quantified Difference | ΔpKa ≈ −0.34 (lower basicity for the 2‑cyclopropyl derivative) |
| Conditions | ACD/Labs predicted value for the target; experimental literature value for pyrrolidine |
Why This Matters
A measurable shift in pKa affects N‑protection strategy, salt disproportionation risk, and the compound’s partitioning between aqueous and organic phases during work‑up, making the 2‑cyclopropyl congener functionally distinct from the parent pyrrolidine.
- [1] Wikipedia contributors. (2023). Pyrrolidine – Acidity (pKa) 11.27. View Source
